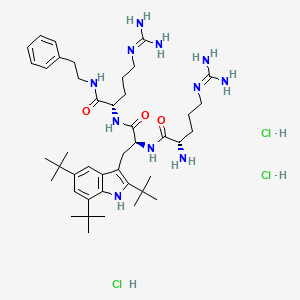

Voxvoganan (trihydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Voxvoganan (trihydrochloride), also known as LTX-109 trihydrochloride, is a synthetic antimicrobial agent developed by Lytix Biopharma As. It is a small peptide drug that acts as a cell membrane regulator. Voxvoganan (trihydrochloride) is currently in clinical phase II trials for the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and other bacterial and fungal infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Voxvoganan (trihydrochloride) is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Voxvoganan (trihydrochloride) involves large-scale SPPS techniques, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then converted to its trihydrochloride salt form for stability and ease of handling .

Analyse Chemischer Reaktionen

Types of Reactions

Voxvoganan (trihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its antimicrobial properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Voxvoganan (trihydrochloride) with altered antimicrobial properties. These derivatives are often tested for their efficacy against different bacterial and fungal strains .

Wissenschaftliche Forschungsanwendungen

Voxvoganan (trihydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and antimicrobial activity.

Biology: Investigated for its effects on bacterial and fungal cell membranes, as well as its potential to disrupt biofilms.

Medicine: Explored as a topical antimicrobial agent for treating skin infections, nasal decolonization of MRSA, and other bacterial and fungal infections.

Wirkmechanismus

Voxvoganan (trihydrochloride) exerts its effects through a membrane-lysing mechanism of action. It binds to negatively charged membrane components on the bacterial cell wall, leading to membrane disruption and cell lysis. This rapid bactericidal activity is based on the biological principle of innate immune effectors, lytic peptides. The compound is stable against protease degradation, making it effective against a wide range of bacterial and fungal pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mupirocin: Another topical antimicrobial agent used for treating bacterial skin infections.

Bacitracin: A peptide antibiotic used for topical treatment of bacterial infections.

Neomycin: An aminoglycoside antibiotic used in topical formulations for bacterial infections

Uniqueness of Voxvoganan (trihydrochloride)

Voxvoganan (trihydrochloride) is unique due to its broad-spectrum, fast-acting bactericidal activity and its stability against protease degradation. Unlike other antimicrobial agents, it targets the bacterial cell membrane, leading to rapid cell lysis and death. This mechanism of action reduces the likelihood of resistance development, making it a promising candidate for treating multi-resistant bacterial infections .

Eigenschaften

Molekularformel |

C43H72Cl3N11O3 |

|---|---|

Molekulargewicht |

897.5 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride |

InChI |

InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1 |

InChI-Schlüssel |

KXMSCJYCDUWIMI-RZQNRPNSSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.